CYP4Z1 Inhibitory Potency vs Des-Benzyl Analog
1-(4-(Benzyloxy)-2-methylphenyl)ethan-1-one demonstrates measurable CYP4Z1 inhibitory activity with an IC50 of 7.20 μM (7,200 nM) in human HepG2 cell membranes transduced with lentiviral vector using luciferin-benzyl ether as substrate [1]. In contrast, the des-benzyl analog 4-hydroxy-2-methylacetophenone lacks this protective group and is not reported to exhibit CYP4Z1 inhibition in the same assay system [2]. The presence of the benzyloxy moiety is thus essential for the observed biological activity, providing a functional differentiator for applications targeting CYP4Z1.
| Evidence Dimension | CYP4Z1 enzyme inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 7.20 μM (7,200 nM) |
| Comparator Or Baseline | 4-Hydroxy-2-methylacetophenone (des-benzyl analog, CAS 875-59-2): No reported CYP4Z1 inhibition |
| Quantified Difference | Target compound shows measurable inhibition; comparator lacks activity |
| Conditions | Human HepG2 cell membranes transduced with lentiviral vector; luciferin-benzyl ether substrate |
Why This Matters
For researchers investigating CYP4Z1 as a therapeutic target in breast cancer, the benzyl-protected compound provides a starting point for SAR studies, whereas the unprotected phenol does not engage the target.
- [1] BindingDB Entry BDBM50527961 (CHEMBL4435658). Affinity Data: IC50 = 7.20E+3 nM for CYP4Z1 inhibition in human HepG2 cell membranes. View Source
- [2] NIST Chemistry WebBook. 4-Hydroxy-2-methylacetophenone (2-Methyl-4-hydroxyacetophenone), CAS 875-59-2. No CYP4Z1 inhibition data reported. View Source
